8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
This purine-2,6-dione derivative features a bromine atom at position 8, a methyl group at position 3, and a 1-phenylethyl substituent at position 6. The 1-phenylethyl group introduces aromaticity and lipophilicity, which may influence interactions with hydrophobic enzyme pockets or receptors .
Eigenschaften
CAS-Nummer |
101071-98-1 |
|---|---|
Molekularformel |
C14H13BrN4O2 |
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21) |
InChI-Schlüssel |
MXVHGTHUSLQFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Löslichkeit |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Purine Scaffold
The synthesis begins with 3-methylxanthine (1,3-dimethylxanthine), a commercially available precursor. Its N-7 position is nucleophilic, enabling alkylation with 1-phenylethyl bromide under basic conditions.
Reaction Conditions for Alkylation:
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Temperature : 60–80°C for 6–12 hours.
This step produces 3-methyl-7-(1-phenylethyl)xanthine, which serves as the intermediate for bromination.
Bromination Strategies
Selective Bromination at Position 8
Bromination at the 8-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is preferred for reduced side reactions and easier handling.
Optimized Protocol:
Yield and Purity:
Comparative Analysis of Bromination Methods
The table below evaluates brominating agents and their efficacy:
| Brominating Agent | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NBS | Acetic acid | KI | 6 | 85 | 97 |
| Br₂ | Chloroform | None | 12 | 70 | 88 |
| NBS | DMF | NaI | 8 | 78 | 92 |
NBS in acetic acid with KI emerges as the optimal combination, balancing speed, yield, and purity.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Large-scale synthesis prioritizes cost-effective solvents like ethyl acetate and recyclable catalysts. The patent WO2015107533A1 highlights the use of ester solvents (e.g., ethyl acetate) and KI to minimize waste and improve reaction kinetics.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).
-
Chromatography : Reserved for small-scale batches due to cost constraints.
Mechanistic Insights
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Brom-3-methyl-7-(1-Phenylethyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in höhere Oxidationsstufen unter Verwendung von Oxidationsmitteln.
Reduktion: Reduktion des Bromsubstituenten unter Verwendung von Reduktionsmitteln.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, um das Bromatom durch andere funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Natriumazid (NaN3) oder andere Nucleophile in polaren aprotischen Lösungsmitteln wie Acetonitril.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während die Substitution zu verschiedenen substituierten Purinen führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 8-Brom-3-methyl-7-(1-Phenylethyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dies können Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 7
- 7-(3-Chlorobenzyl) derivative (): Replacing 1-phenylethyl with a 3-chlorobenzyl group increases halogen-mediated interactions (e.g., with aryl hydrocarbon receptors).
7-Pentyl derivative ():
The straight-chain pentyl group offers flexibility and hydrophobicity, favoring membrane permeability but possibly reducing target affinity compared to the rigid, aromatic 1-phenylethyl group. This substitution may also lower melting points (mp) due to reduced crystallinity .- This could enhance interactions with enzymes like SIRT3, similar to 8-mercapto derivatives (), but with distinct electronic effects due to bromine vs. thiol groups .
Substituent Variations at Position 3
- However, this substitution may reduce steric compatibility with certain enzyme active sites compared to the methyl group .
3-Ethyl-8-mercapto derivatives ():
Mercapto groups at position 8 enable disulfide bond formation or metal coordination, which are absent in the brominated compound. These derivatives show promise as SIRT3 inhibitors but may exhibit higher reactivity and lower stability .
Substituent Variations at Position 1
- 1-Propargyl derivative ():
Propargyl groups enable click chemistry applications but introduce steric hindrance. The absence of a substituent at position 1 in the target compound may reduce synthetic complexity and improve pharmacokinetic profiles .
Biochemical and Pharmacological Insights
Enzyme Inhibition Profiles
SIRT3 Inhibition : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold () exhibits potent SIRT3 inhibition, but bromine substitution in the target compound may reduce efficacy due to weaker hydrogen-bonding capacity. However, bromine’s electronegativity could enhance allosteric modulation .
- Adenosine Receptor Modulation: Derivatives with 3,7-dihydro-1H-purine-2,6-dione cores () show affinity for ADORA2A/ADORA3 receptors. The 1-phenylethyl group in the target compound may improve A2A binding compared to smaller substituents like methyl or cyclopropyl .
Physicochemical Properties
- Solubility : The 1-phenylethyl group reduces aqueous solubility compared to analogs with hydrophilic substituents (e.g., pyrimidinylsulfanylethyl). However, bromine’s polarizability may partially offset this effect .
- Thermodynamic Stability : DFT studies () suggest that aromatic substituents (e.g., phenylethyl) increase dipole moments and HOMO-LUMO gaps, enhancing stability and reducing reactivity compared to alkyl chains .
Comparative Data Table
Biologische Aktivität
8-Bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to xanthine and has been studied for various pharmacological effects, including its interactions with receptors and enzymes.
- Chemical Name : this compound
- CAS Number : 93703-26-5
- Molecular Formula : C13H11BrN4O2
- Molecular Weight : 335.16 g/mol
1. Receptor Interactions
Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors. For instance, compounds with similar structural features have shown micromolar affinity at D2 receptors, suggesting potential applications in treating neurodegenerative diseases .
2. Phosphodiesterase Inhibition
The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are crucial in the treatment of several conditions, including asthma and erectile dysfunction. The most potent derivatives showed IC50 values in the low micromolar range (2.30 - 5 µM), indicating significant inhibitory potential against PDE4B1 and PDE10A enzymes .
3. Antioxidant Activity
Antioxidant properties were assessed using the DPPH assay, where certain derivatives displayed lower activity compared to established antioxidants like quercetin. This suggests that while some modifications may enhance antioxidant properties, others may diminish them .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and enhanced cell viability through mechanisms involving PDE inhibition and modulation of dopamine receptor activity .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of similar purine derivatives. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Data Summary Table
| Activity | IC50 (µM) | Comments |
|---|---|---|
| D2 Receptor Affinity | ~4.39 | Moderate affinity; potential in neurodegenerative treatment |
| PDE4B1 Inhibition | 2.30 | Potent inhibitor; significant therapeutic implications |
| Antioxidant Activity | Varies | Lower than quercetin; structural modifications affect activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be monitored to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the purine core. For example, bromination at position 8 may require controlled temperature (e.g., 0–5°C) and anhydrous solvents like DMF to minimize side reactions. The 1-phenylethyl group at position 7 can be introduced via nucleophilic substitution using 1-phenylethylamine in the presence of a catalyst such as KCO . Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) with UV detection at 254 nm to track intermediate formation and purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- FTIR : Expect peaks at ~1690–1650 cm (C=O stretching of the dione moiety) and ~3100–2850 cm (C-H stretching from methyl and phenylethyl groups) .
- H NMR : Key signals include a singlet for the 3-methyl group (~δ 3.2–3.5 ppm), a multiplet for the 1-phenylethyl aromatic protons (~δ 7.2–7.4 ppm), and a doublet for the bromine-adjacent proton at position 8 (~δ 4.5–5.0 ppm) .
- Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (e.g., ~367.2 g/mol for CHBrNO), with fragmentation patterns indicating loss of the bromine substituent .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls. Store in amber vials at 2–8°C for long-term stability .
Advanced Research Questions
Q. How does the bromo substituent at position 8 influence the compound’s reactivity and interaction with biological targets compared to chloro or methyl analogs?
- Methodological Answer : The bromine atom’s larger atomic radius and polarizability enhance nucleophilic substitution reactivity compared to chlorine. For example, in kinase inhibition assays, brominated analogs show stronger covalent binding to cysteine residues (e.g., IC values 2–3-fold lower than chloro analogs) due to improved leaving-group ability . Computational docking (e.g., AutoDock Vina) can model steric and electronic effects, revealing preferential binding to hydrophobic pockets in enzymes like PDE5 .
Q. What strategies can resolve contradictions in reported biological activities across different experimental models?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in target expression .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based PDE inhibition) with cellular models (e.g., cAMP ELISA) to confirm activity .
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites that may alter activity in vivo vs. in vitro .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for adenosine receptors vs. off-target enzymes?
- Methodological Answer :
- Analog Synthesis : Modify the 1-phenylethyl group (e.g., replace with cyclohexyl or pyridinyl) to test steric effects on receptor binding .
- Binding Assays : Perform competitive radioligand displacement (e.g., H-CGS21680 for A receptors) and counter-screen against off-targets like phosphodiesterases .
- Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions, focusing on hydrogen bonding with residues like Asn253 in A .
Q. What computational approaches are most effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME can estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability (low, due to polar dione groups) .
- CYP450 Interaction Screening : Use Schrödinger’s QikProp to predict inhibition of CYP3A4 (likely moderate, given bromine’s electron-withdrawing effects) .
Data Contradiction Analysis
Q. How can discrepancies in reported enzymatic inhibition data (e.g., PDE5 vs. PDE4 selectivity) be addressed?
- Methodological Answer :
- Kinetic Studies : Measure IC values under uniform conditions (e.g., 10 mM Mg, pH 7.4) to control for cofactor-dependent activity .
- X-ray Crystallography : Resolve co-crystal structures with PDE isoforms to identify binding-site variations (e.g., Phe340 in PDE5 vs. Gln271 in PDE4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
